Cas no 2165326-08-7 (4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one)

4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one is a fluorinated and methoxylated α,β-unsaturated ketone, serving as a versatile intermediate in organic synthesis. Its structure, featuring both an electron-withdrawing fluoro group and an electron-donating methoxy substituent, enables selective reactivity in cross-coupling, Michael addition, and cyclization reactions. The compound’s conjugated system enhances its utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its well-defined stereochemistry and stability under standard conditions make it a reliable building block for complex molecular frameworks. The presence of fluorine further improves metabolic stability and binding affinity in bioactive compounds, expanding its applications in medicinal chemistry.
4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one structure
2165326-08-7 structure
Product name:4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one
CAS No:2165326-08-7
MF:C11H11FO2
Molecular Weight:194.202246904373
CID:5777267
PubChem ID:142519083

4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

    • EN300-1803044
    • 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
    • SCHEMBL22391534
    • 2165326-08-7
    • 4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one
    • インチ: 1S/C11H11FO2/c1-8(13)3-4-9-5-6-10(12)11(7-9)14-2/h3-7H,1-2H3/b4-3+
    • InChIKey: CLPDGUZTRDZMAH-ONEGZZNKSA-N
    • SMILES: FC1C=CC(/C=C/C(C)=O)=CC=1OC

計算された属性

  • 精确分子量: 194.07430775g/mol
  • 同位素质量: 194.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 2.1

4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1803044-0.05g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
0.05g
$407.0 2023-09-19
Enamine
EN300-1803044-10.0g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
10g
$4545.0 2023-06-02
Enamine
EN300-1803044-0.5g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
0.5g
$465.0 2023-09-19
Enamine
EN300-1803044-5g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
5g
$1406.0 2023-09-19
Enamine
EN300-1803044-10g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
10g
$2085.0 2023-09-19
Enamine
EN300-1803044-5.0g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
5g
$3065.0 2023-06-02
Enamine
EN300-1803044-0.1g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
0.1g
$427.0 2023-09-19
Enamine
EN300-1803044-1g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
1g
$485.0 2023-09-19
Enamine
EN300-1803044-2.5g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
2.5g
$949.0 2023-09-19
Enamine
EN300-1803044-1.0g
4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one
2165326-08-7
1g
$1057.0 2023-06-02

4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one 関連文献

4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-oneに関する追加情報

Introduction to 4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one (CAS No. 2165326-08-7)

4-(4-Fluoro-3-methoxyphenyl)but-3-en-2-one, identified by its Chemical Abstracts Service (CAS) number 2165326-08-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated system with a fluoro and methoxy substituent on a phenyl ring, has garnered attention due to its structural versatility and potential biological activity. The presence of a butenone moiety enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The fluoro and methoxy groups are strategically positioned to modulate electronic properties and hydrogen bonding capabilities, which are critical factors in drug design. The 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one scaffold has been explored in various medicinal chemistry campaigns, particularly for its role in developing small-molecule inhibitors targeting neurological and inflammatory disorders. Recent studies have highlighted its utility in generating derivatives with enhanced binding affinity and selectivity for specific biological targets.

In the context of modern drug discovery, the synthesis of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one exemplifies the integration of computational chemistry and green chemistry principles. Advanced computational methods, such as molecular docking and quantum mechanical calculations, have been employed to predict optimal reaction pathways and predict the physicochemical properties of potential derivatives. These approaches not only accelerate the discovery process but also minimize waste, aligning with sustainable pharmaceutical practices.

The fluoro substituent, in particular, has been extensively studied for its ability to influence metabolic stability and binding interactions at the molecular level. In several high-throughput screening campaigns, compounds incorporating this moiety have demonstrated promising activity against enzymes and receptors implicated in diseases such as cancer and neurodegeneration. The methoxy group further contributes to the molecule's heterogeneity, enabling fine-tuning of pharmacokinetic profiles through modifications in lipophilicity and solubility.

Recent advancements in synthetic methodologies have also expanded the synthetic toolbox for constructing analogs of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient assembly of complex aromatic frameworks. Additionally, photoredox catalysis has emerged as a powerful tool for constructing enantiomerically pure derivatives, which is crucial for developing enantiomerically enriched drugs with improved therapeutic efficacy.

The exploration of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging this scaffold to develop novel therapeutics with improved pharmacological profiles. For instance, derivatives of this compound have shown promise as inhibitors of kinases involved in tumor proliferation and angiogenesis. The ability to rapidly synthesize and evaluate these derivatives using automated high-throughput screening platforms underscores the importance of robust synthetic methodologies in modern drug development.

The structural features of 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one also make it an attractive candidate for exploring structure-based drug design strategies. High-resolution crystal structures of protein-ligand complexes have provided insights into how modifications at specific positions on the molecule can enhance binding affinity. These structural insights are being translated into rational design principles that guide the development of next-generation inhibitors with superior pharmacological properties.

In conclusion, 4-(4-fluoro-3-methoxyphenyl)but-3-en-2-one (CAS No. 2165326-08-7) represents a fascinating example of how structural complexity can be leveraged to develop biologically active molecules. Its unique combination of functional groups and synthetic accessibility makes it a cornerstone in medicinal chemistry research. As our understanding of biological targets advances, so too will the applications of this versatile scaffold in the discovery and development of novel therapeutics.

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